2-Amino-7-(benzyloxy)-1,3-benzoxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-(benzyloxy)-1,3-benzoxazole-5-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with an amino group at the second position, a benzyloxy group at the seventh position, and an aldehyde group at the fifth position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-(benzyloxy)-1,3-benzoxazole-5-carbaldehyde typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst can yield the benzoxazole core.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced by reacting the benzoxazole core with benzyl chloride in the presence of a base such as potassium carbonate.
Formylation: The aldehyde group can be introduced at the fifth position by formylation using reagents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Condensation: Primary amines or hydrazines in the presence of an acid catalyst.
Major Products:
Oxidation: 2-Amino-7-(benzyloxy)-1,3-benzoxazole-5-carboxylic acid.
Reduction: 2-Amino-7-(benzyloxy)-1,3-benzoxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives.
Condensation: Imines or hydrazones derived from the aldehyde group.
Scientific Research Applications
2-Amino-7-(benzyloxy)-1,3-benzoxazole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-7-(benzyloxy)-1,3-benzoxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
2-Amino-1,3-benzoxazole-5-carbaldehyde: Lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
2-Amino-7-methoxy-1,3-benzoxazole-5-carbaldehyde: Contains a methoxy group instead of a benzyloxy group, which can influence its solubility and interaction with biological targets.
2-Amino-7-(phenylthio)-1,3-benzoxazole-5-carbaldehyde: Features a phenylthio group, which may alter its electronic properties and reactivity.
Uniqueness: 2-Amino-7-(benzyloxy)-1,3-benzoxazole-5-carbaldehyde is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-7-phenylmethoxy-1,3-benzoxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-15-17-12-6-11(8-18)7-13(14(12)20-15)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCAONPFGOFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2OC(=N3)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.